Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)
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Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23344 . This compound features a spiro structure, which means it has two or more rings that are connected through a single atom. The bicyclo[2.2.1]heptane moiety is a common structural motif in organic chemistry, known for its rigidity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) typically involves the formation of the spiro structure through cyclization reactions. One common method is the reaction of a suitable bicyclo[2.2.1]heptane derivative with an oxetane precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of molecular interactions and biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: This compound has a similar spiro structure but with different substituents and ring sizes.
Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-: Another compound with a bicyclo[2.2.1]heptane core but different functional groups.
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) is unique due to its specific spiro structure and the presence of an oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methylspiro[bicyclo[2.2.1]heptane-2,3'-oxetane] |
InChI |
InChI=1S/C10H16O/c1-7-8-2-3-9(4-8)10(7)5-11-6-10/h7-9H,2-6H2,1H3 |
InChI Key |
DLQVQDMTNCGTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C13COC3 |
Origin of Product |
United States |
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